O-Ethylhydroxydihydrofusarubin

Description

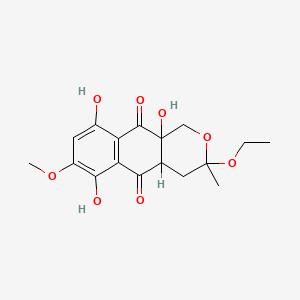

Structure

2D Structure

3D Structure

Properties

CAS No. |

71725-80-9 |

|---|---|

Molecular Formula |

C17H20O8 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3 |

InChI Key |

KOMJHFZXRLRUMH-UHFFFAOYSA-N |

SMILES |

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |

Canonical SMILES |

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |

Synonyms |

O-ethylhydroxydihydrofusarubin |

Origin of Product |

United States |

Bioproduction and Isolation Methodologies of O Ethylhydroxydihydrofusarubin

Microbial Producers and Strain Characterization

The primary known producers of O-Ethylhydroxydihydrofusarubin belong to the fungal genus Fusarium, specifically within the Fusarium solani species complex. Understanding the specific strains and their genetic makeup is crucial for consistent and enhanced production of this compound.

Identification of Fusarium solani Strains as Producers

Fusarium solani is a well-documented producer of a variety of fusarubin (B154863) derivatives, including this compound. Research has identified specific strains, such as Fusarium solani BRM054066, as capable of producing these pigments. nih.gov The production of this compound is often concurrent with other related compounds like fusarubin, dihydrofusarubin, and O-ethylfusarubin. The identification of these strains is typically achieved through a combination of morphological characterization and molecular techniques.

Phylogenetic Analysis of Producer Isolates

The Fusarium solani species complex (FSSC) is a group of at least 60 phylogenetically distinct species, making accurate identification based on morphology alone challenging. mdpi.com Molecular phylogenetic analysis is therefore essential to characterize producer isolates. This is commonly performed by sequencing specific gene regions, such as the internal transcribed spacer (ITS) region of the ribosomal DNA, and protein-coding genes like translation elongation factor 1-alpha (TEF-1α), and RNA polymerase II subunits (RPB1 and RPB2). nih.govnih.gov

These analyses help to place the this compound-producing strains within the broader FSSC, revealing their evolutionary relationships to other species within the complex. mdpi.comnih.gov While specific phylogenetic studies focusing exclusively on this compound-producing strains are not extensively documented, the analysis of fusarubin-producing F. solani isolates contributes to a broader understanding of their genetic diversity. nih.gov

Comparative Analysis of Fusarium Species and Derivative Production

While F. solani is a prominent producer of this compound and other fusarubins, other Fusarium species are also known to synthesize related naphthoquinones. For instance, Fusarium fujikuroi is known to produce 8-O-methylfusarubin. nih.gov The fusarubin gene cluster is reportedly present in almost all sequenced Fusarium genomes, suggesting a widespread potential for producing these compounds. nih.gov However, the specific derivatives and the quantities produced can vary significantly between species and even between different strains of the same species. nih.govnih.gov

Direct comparative studies quantifying the production of this compound across a wide range of Fusarium species are limited. However, research on the production of various fusarubins, such as fusarubin, javanicin (B1672810), and bostrycoidin (B1200951), by different F. solani strains highlights the variability in the metabolic output, which is influenced by genetic and environmental factors. nih.gov

Fermentation Strategies for Optimized Bioproduction

To maximize the yield of this compound, the fermentation process must be carefully controlled and optimized. Submerged fermentation is a commonly employed technique for this purpose.

Submerged Fermentation Systems

In submerged fermentation, the producing microorganism is grown in a liquid nutrient medium, allowing for better control over environmental parameters and facilitating the extraction of the target compound.

The production of this compound and related pigments is highly sensitive to the cultivation conditions. Key parameters that are often optimized include agitation rate, glucose concentration, and the pH of the culture medium.

Agitation Rate: The rate of agitation in a submerged fermentation system influences nutrient and oxygen transfer. Studies on pigment production by F. solani have shown that agitation is a critical factor. For instance, in one study, pigment production was significantly higher at an agitation of 200 rpm compared to static or lower agitation (100 rpm) conditions. nih.gov Another study on fusarubin production utilized an agitation speed of 150 rpm. mdpi.com The optimal agitation rate can affect fungal morphology, which in turn can impact metabolite production. researchgate.net

Glucose Concentration: Glucose serves as a primary carbon source for fungal growth and secondary metabolite production. The concentration of glucose in the fermentation medium has a direct impact on the yield of fusarubin derivatives. Research has shown that a glucose concentration of at least 20 g/L promotes better pigment production by F. solani BRM054066. nih.gov Further optimization studies have explored a range of glucose concentrations to maximize yields. nih.gov

pH: The pH of the culture medium is another critical parameter that affects fungal growth and enzyme activities involved in secondary metabolism. For pigment production by F. solani, a pH range of 6.0 to 6.5 has been found to be effective. nih.gov In another study focusing on fusarubin production, the initial pH of the media was adjusted to 5.6 ± 0.2. nih.gov Both acidic and alkaline conditions outside the optimal range can inhibit fungal growth and pigment synthesis. nih.gov

Interactive Data Tables

Below are tables summarizing the findings from research on the optimization of fermentation conditions for the production of fusarubin-related pigments by Fusarium solani.

Table 1: Effect of Agitation on Pigment Production by F. solani BRM054066 nih.gov

| Agitation Rate (rpm) | Pigment Production (µg/mL) |

| 0 (Static) | Not specified, but lower than agitated |

| 100 | Lower than 200 rpm |

| 200 | Highest |

Note: The study indicated a significant positive linear effect of agitation on pigment production.

Table 2: Optimization of Glucose Concentration for Pigment Production by F. solani BRM054066 at 200 rpm nih.gov

| Glucose Concentration (g/L) | Pigment Production (µg/mL) |

| 2 | 3.12 |

| 12 | 150.78 |

| 22 | ~150 |

Note: The model suggested that concentrations above 20 g/L led to maximized production.

Table 3: Cultivation Conditions Used in Fusarubin Production Studies

| Parameter | Study 1 (F. solani BRM054066) nih.gov | Study 2 (F. solani) nih.govmdpi.com |

| Agitation Rate (rpm) | 200 | 100 or 150 |

| pH | 6.0 - 6.5 | 5.6 ± 0.2 or 7.0-9.0 |

Nutrient Media Composition and its Influence on Yield

The composition of the nutrient medium is a critical factor that significantly influences the production and selectivity of fusarubins, the class of compounds to which this compound belongs. nih.gov Studies on Fusarium solani and Fusarium fujikuroi have demonstrated that the type and concentration of carbon and nitrogen sources can dramatically alter the profile of secondary metabolites. nih.govresearchgate.net

Research has shown that various carbohydrates, including sucrose (B13894), glucose, maltose, and glycerol, can be utilized by Fusarium species for growth and pigment production. nih.gov Similarly, nitrogen sources such as ammonium (B1175870) tartrate and sodium nitrate (B79036) have a profound effect on the yield of specific fusarubin derivatives. nih.gov For instance, in Fusarium solani, a medium containing sucrose and sodium nitrate was found to be optimal for the production of fusarubin itself. nih.gov

While direct optimization studies for this compound are not extensively documented, the principles governing fusarubin production suggest that a careful balance of carbon and nitrogen is essential. The ethyl group in this compound likely originates from the incorporation of ethanol (B145695) or an activated form thereof during biosynthesis, a process that could be influenced by the fermentation conditions and the specific genetic makeup of the producing strain. The presence of ethanol in the fermentation medium has been shown to affect the metabolic activity of Fusarium oxysporum. google.com

A study on Fusarium martii reported the production of 3-O-ethyl ethers of dihydrofusarubin A, which corresponds to this compound. wisdomlib.org This finding confirms that the ethylation of the dihydrofusarubin core is a naturally occurring biosynthetic step in certain Fusarium species. The research also highlighted that dihydrofusarubin derivatives are the true metabolites, with their subsequent oxidation to fusarubins occurring under alkaline conditions. wisdomlib.org This suggests that maintaining an acidic pH during fermentation could be crucial for maximizing the yield of this compound.

Table 1: Influence of Selected Carbon and Nitrogen Sources on the Production of Fusarubin-Related Compounds by Fusarium solani

| Carbon Source (50 g/L) | Nitrogen Source | Major Fusarubin Derivative(s) | Reference |

|---|---|---|---|

| Sucrose | Sodium Nitrate | Fusarubin | nih.gov |

| Maltose | Ammonium Tartrate | Bostrycoidin | nih.gov |

This table illustrates the general influence of nutrient components on the production of fusarubins, the class of compounds to which this compound belongs. Specific yields for this compound would require dedicated optimization studies.

Solid-State Fermentation Approaches

Solid-state fermentation (SSF) presents an alternative to submerged fermentation for the production of fungal secondary metabolites. researchgate.net This technique involves the growth of microorganisms on a solid substrate with low moisture content, mimicking their natural growth habitat. researchgate.net Agro-industrial wastes are often utilized as substrates in SSF, offering a cost-effective and environmentally friendly production method. researchgate.net

For Fusarium species, SSF has been successfully employed for the production of various metabolites. chemicalbook.com The porous nature of the solid substrate provides a large surface area for fungal growth and can lead to higher product yields compared to submerged fermentation. However, specific studies detailing the application of SSF for the targeted production of this compound are limited in publicly available literature. General principles of SSF for fungal metabolite production would apply, including the careful selection of a suitable solid substrate, optimization of moisture content, aeration, and temperature.

Bioreactor Design and Scaling Considerations for Enhanced Production

The design of bioreactors for the production of this compound is a critical aspect for scaling up the fermentation process. While specific bioreactor configurations for this compound are not detailed in the literature, general principles for fungal fermentations are applicable. Common bioreactor types for submerged fermentation include stirred-tank reactors, bubble column reactors, and airlift reactors. For solid-state fermentation, tray bioreactors, packed bed bioreactors, and rotating drum bioreactors are often used. researchgate.net

Key considerations for enhancing production in a bioreactor include:

Aeration and Agitation: Ensuring adequate oxygen supply is crucial for the growth of aerobic fungi like Fusarium. The level of agitation must be sufficient for nutrient distribution without causing excessive shear stress on the fungal mycelia.

pH Control: As the production of dihydrofusarubin derivatives is favored under acidic conditions, precise pH control within the bioreactor is essential to prevent the non-enzymatic conversion to oxidized forms. wisdomlib.org

Temperature Control: Maintaining the optimal growth temperature for the specific Fusarium strain is critical for maximizing biomass and metabolite production.

Nutrient Feeding Strategy: Fed-batch or continuous culture strategies can be employed to maintain optimal nutrient concentrations and prolong the production phase.

Scaling up from laboratory-scale flasks to large-scale bioreactors presents challenges in maintaining homogeneity and ensuring efficient mass and heat transfer. Computational fluid dynamics (CFD) can be a valuable tool in modeling and optimizing bioreactor performance for fungal fermentations.

Extraction and Purification Techniques for this compound

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex culture medium and fungal biomass.

Solvent Extraction Methods

The initial step in the recovery of this compound typically involves solvent extraction. Given its naphthoquinone structure, the compound is expected to be soluble in organic solvents. A common method for extracting fusarubins from acidified fungal cultures is liquid-liquid extraction using solvents such as ethyl acetate (B1210297) or chloroform. nih.gov The choice of solvent is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of impurities.

Chromatographic Purification Strategies (e.g., UPLC-MS)

Following the initial extraction, chromatographic techniques are employed for the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating individual compounds from a complex mixture. For fusarubin-related compounds, reversed-phase HPLC with a C18 column is often utilized. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, coupled with Mass Spectrometry (MS) offers a powerful tool for both the purification and identification of fungal metabolites. nih.govchemicalbook.com UPLC-MS provides enhanced separation efficiency, higher sensitivity, and the ability to obtain molecular weight information in real-time, facilitating the targeted isolation of this compound from the crude extract. The development of a specific UPLC-MS method would involve optimizing the column chemistry, mobile phase composition, and gradient elution profile to achieve baseline separation of the target compound from other closely related fusarubin derivatives.

Spectroscopic Characterization for Fraction Purity Assessment

The final step in the isolation process is the characterization of the purified compound to confirm its identity and assess its purity. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to determine the connectivity of atoms within the molecule. The production of 3-O-ethyl ethers of dihydrofusarubin A (this compound) by Fusarium martii was confirmed through ¹H and ¹³C NMR spectral analyses, although the specific spectral data were not detailed in the available abstract. wisdomlib.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition.

The purity of the isolated this compound fractions is typically assessed by the absence of extraneous peaks in the NMR and chromatographic profiles.

Biosynthetic Pathway Elucidation of O Ethylhydroxydihydrofusarubin

Polyketide Biosynthesis Framework

The foundation of O-Ethylhydroxydihydrofusarubin is a polyketide scaffold, assembled from simple acetate (B1210297) units. This process is characteristic of many fungal secondary metabolites and is managed by large, multifunctional enzymes.

The biosynthetic pathways of fusarubin (B154863) and the related aza-anthraquinone, bostrycoidin (B1200951), are believed to diverge from a shared precursor. mdpi.com This key intermediate is a C14 heptaketide aldehyde, a molecule constructed from seven acetate-derived units. mdpi.comnih.govelsevierpure.comaau.dk The formation of this aldehyde is a critical juncture, channeling metabolism toward the production of the naphthoquinone core structure characteristic of the fusarubin family. nih.govelsevierpure.com In Fusarium fujikuroi, the first stable intermediate identified after the initial synthesis and cyclization is 6-O-demethylfusarubinaldehyde, underscoring the importance of an aldehyde intermediate in the pathway. asm.org The polyketide chain is reductively released from the synthase enzyme, which directly yields the aldehyde group. nih.govasm.orgresearchgate.net

The assembly of the heptaketide backbone is catalyzed by a Type I non-reducing polyketide synthase (NR-PKS). mdpi.comnih.govresearchgate.net These are large, iterative enzymes that contain multiple functional domains within a single polypeptide chain. asm.orgnih.govnih.gov In fungi responsible for producing fusarubins, this enzyme is encoded by the PKS3 gene (also known as fsr1 or pgl1). mdpi.comnih.gov In Nectria haematococca (the teleomorph of Fusarium solani), the corresponding gene is designated pksN. nih.govnih.gov

These NR-PKS enzymes possess a minimal set of domains required for polyketide synthesis, including a β-ketoacyl synthase (KS), a malonyl-CoA:acyl carrier protein (ACP) transacylase (MAT, also referred to as acyltransferase or AT), and one or more ACP domains. asm.orgnih.gov The enzyme iteratively condenses seven malonyl-CoA extender units with a starter unit to build the linear polyketide chain that will ultimately be transformed into this compound.

Enzymatic Mechanisms in this compound Formation

Following the synthesis of the linear polyketide chain, a series of enzymatic reactions, including cyclization and chemical modifications, are required to form the final product.

The enzyme NhPKS1, the polyketide synthase from Nectria haematococca, is not only responsible for chain elongation but also for orchestrating the initial cyclization of the polyketide intermediate. nih.govelsevierpure.com Heterologous expression of NhPKS1 in Aspergillus oryzae demonstrated that the enzyme catalyzes specific aldol-type cyclizations at C-2/C-11 and C-4/C-9 of the linear heptaketide. nih.govelsevierpure.com This programmed folding and cyclization are crucial for forming the characteristic naphthalene (B1677914) ring system. Following cyclization, the product is released from the enzyme via a reductive mechanism facilitated by an integrated thiol reductase (TR) domain, yielding a naphthaldehyde. nih.govelsevierpure.com This process results in the formation of 3-acetonyl-1,6,8-trihydroxy-2-naphthaldehyde as the direct product of NhPKS1 activity. nih.gov

After the PKS-mediated synthesis and release of the initial scaffold, a suite of tailoring enzymes modifies the structure to produce the diverse family of fusarubins. nih.gov The fusarubin (fsr) gene cluster contains genes encoding for these crucial post-PKS enzymes. nih.govasm.orgasm.org Key among these are an O-methyltransferase, encoded by the fsr2 gene, and a FAD-binding monooxygenase, encoded by fsr3. researchgate.netnih.gov These two enzymes are essential for producing the core fusarubin structure. nih.gov

The formation of this compound specifically requires additional modifications. The "dihydro" prefix indicates a reduction reaction, while the "hydroxy" and "O-ethyl" groups point to hydroxylation and subsequent ethylation events. researchgate.net While the specific hydrolases, reductases, and ethyltransferases responsible for converting a fusarubin precursor into this compound have not been fully characterized, their existence is inferred from the structure of the final product. The ethyl group is likely added to a hydroxyl group by an ethyltransferase enzyme, a modification that contributes to the chemical diversity of fusarubins produced by Fusarium solani. nih.govresearchgate.net

Genetic Basis of this compound Biosynthesis

The production of this compound is controlled at the genetic level by a cluster of co-regulated genes. This biosynthetic gene cluster (BGC) ensures the coordinated expression of all enzymes required for the pathway.

The fusarubin biosynthetic gene cluster, often designated fsr or PKS3, is present in all sequenced genomes of the Fusarium genus. mdpi.comnih.gov In Fusarium solani, this gene cluster is notably complex, containing seven core genes (fsr1–7) and an additional 17 genes. nih.gov This genetic complexity is thought to be responsible for the greater diversity of fusarubin derivatives, such as this compound, produced by this species. nih.govresearchgate.netjabonline.in

The core genes essential for the initial steps are fsr1 (the PKS), fsr2 (O-methyltransferase), and fsr3 (monooxygenase). researchgate.netnih.gov The genes encoding the enzymes for the final tailoring steps that yield this compound, such as the putative ethyltransferase, are located within this extensive gene cluster. nih.gov In Nectria haematococca, the PKS gene pksN has been identified as essential for the biosynthesis of the red perithecial pigment, which is a polyketide. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Fusarubin Biosynthetic Pathway

| Enzyme Name/Class | Gene | Organism(s) | Function | Reference(s) |

| Polyketide Synthase | PKS3 / fsr1 / pgl1 | Fusarium spp. | Synthesizes and cyclizes the C14 heptaketide backbone. | mdpi.comnih.gov |

| Polyketide Synthase | pksN / NhPKS1 | Nectria haematococca | Synthesizes and cyclizes the C14 heptaketide backbone. | nih.govelsevierpure.comnih.gov |

| O-Methyltransferase | fsr2 | Fusarium spp. | Catalyzes methylation of the polyketide intermediate. | researchgate.netnih.gov |

| FAD-binding Monooxygenase | fsr3 | Fusarium spp. | Catalyzes oxidation/hydroxylation of the intermediate. | researchgate.netnih.gov |

Table 2: Core Genes of the Fusarium solani Fusarubin Gene Cluster

| Gene | Putative Function | Reference(s) |

| fsr1 (PKS3) | Non-reducing Polyketide Synthase | mdpi.comnih.gov |

| fsr2 | O-methyltransferase | researchgate.netnih.gov |

| fsr3 | FAD-binding monooxygenase | researchgate.netnih.gov |

| fsr4 | MFS transporter | nih.gov |

| fsr5 | Alcohol dehydrogenase | nih.gov |

| fsr6 | Transcription factor | nih.gov |

| fsr7 | Unknown | nih.gov |

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for fusarubin production are organized in a biosynthetic gene cluster (BGC), commonly designated as the fsr cluster. asm.orgnih.govresearchgate.net This cluster has been identified in several Fusarium species, including Fusarium fujikuroi, Fusarium solani, and Fusarium graminearum. asm.orgnih.govmdpi.com While the exact gene content can vary between species, a core set of genes is consistently present and essential for the synthesis of the fusarubin backbone. researchgate.net

In F. fujikuroi, the fsr cluster comprises six co-regulated genes (fsr1 to fsr6). asm.orgresearchgate.net Similarly, the fusarubin gene cluster in F. solani (also referred to as the PKS3 cluster) contains seven core genes (fsr1–7) along with additional genes that may be involved in tailoring the final products. nih.gov The synteny of the core genes, particularly fsr1, fsr2, and fsr3, is conserved across different fusaria, indicating a common evolutionary origin for fusarubin biosynthesis. researchgate.net

The core of the fusarubin BGC is centered around a non-reducing polyketide synthase (NR-PKS), encoded by the fsr1 gene. asm.orgasm.org This multidomain enzyme is responsible for the iterative condensation of seven acetyl-CoA units to form the heptaketide backbone of the polyketide. researchgate.net Other key enzymes encoded by the cluster include an O-methyltransferase (fsr2) and a FAD-binding monooxygenase (fsr3), which are crucial for the subsequent modification of the polyketide intermediate. nih.govresearchgate.net

The table below summarizes the core genes of the fusarubin biosynthetic cluster and their putative functions based on studies in F. fujikuroi and F. solani.

| Gene | Encoded Enzyme | Putative Function in Fusarubin Biosynthesis |

| fsr1 | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the formation of the heptaketide backbone from seven acetyl-CoA units and its subsequent cyclization to form 6-O-demethylfusarubinaldehyde. researchgate.net |

| fsr2 | O-methyltransferase | Performs methylation of hydroxyl groups on the naphthoquinone core. nih.govresearchgate.net In F. fujikuroi, it is involved in the synthesis of 8-O-methylfusarubin. asm.org |

| fsr3 | FAD-binding monooxygenase | Catalyzes hydroxylation reactions at specific positions on the fusarubin scaffold. nih.govresearchgate.net |

| fsr4 | Ankyrin repeat-containing protein | Putative regulatory or protein-protein interaction role; its precise function in the biosynthesis is not yet fully understood. asm.org |

| fsr5 | Zn(II)2Cys6 transcription factor | Likely acts as a pathway-specific transcription factor, regulating the expression of other fsr genes. asm.org |

| fsr6 | Major facilitator superfamily (MFS) transporter | May be involved in the transport of fusarubin or its intermediates out of the cell. asm.org |

Based on the structure of this compound, it is hypothesized that its biosynthesis involves the core fusarubin pathway followed by additional enzymatic modifications. These would likely include a reduction of the quinone system to a dihydro form, potentially catalyzed by a reductase, and an O-ethylation instead of methylation, which would require an ethyltransferase. These specific enzymes have not yet been identified within the known fusarubin gene clusters.

Gene Deletion and Overexpression Studies for Pathway Confirmation

The functions of the core genes in the fusarubin biosynthetic pathway have been elucidated through targeted gene deletion and overexpression experiments in F. fujikuroi. asm.orgnih.govresearchgate.net These studies have been instrumental in establishing the biosynthetic route from the initial polyketide intermediate to the final fusarubin products.

Deletion of the PKS-encoding gene, fsr1, completely abolishes the production of all fusarubin-related compounds, confirming its essential role in synthesizing the polyketide precursor. asm.org When fsr1 was overexpressed, it led to the accumulation of the initial pathway intermediate, 6-O-demethylfusarubinaldehyde, providing direct evidence for the product of the polyketide synthase. asm.org

Further gene deletion studies have clarified the roles of the tailoring enzymes. Deletion of the O-methyltransferase gene, fsr2, resulted in the accumulation of non-methylated fusarubin intermediates, while deletion of the monooxygenase gene, fsr3, led to the production of dehydroxylated analogs. asm.org By analyzing the metabolites accumulated in these deletion mutants, researchers were able to piece together the sequence of modification steps in the pathway. asm.orgresearchgate.net

The table below details the observed phenotypes from gene deletion studies in F. fujikuroi.

| Mutant Strain | Deleted Gene | Observed Phenotype | Conclusion on Gene Function |

| Δfsr1 | fsr1 | Complete loss of fusarubin production. asm.org | fsr1 is essential for the biosynthesis of the fusarubin polyketide backbone. asm.org |

| Δfsr2 | fsr2 | Accumulation of non-methylated fusarubin intermediates. asm.org | fsr2 encodes an O-methyltransferase responsible for the methylation steps in the pathway. asm.org |

| Δfsr3 | fsr3 | Accumulation of dehydroxylated fusarubin analogs. asm.org | fsr3 encodes a monooxygenase that catalyzes hydroxylation of the fusarubin scaffold. asm.org |

| Δfsr4 | fsr4 | Reduced production of fusarubins. asm.org | fsr4 may have a regulatory or supporting role in the biosynthetic process. asm.org |

| Δfsr5 | fsr5 | Significant reduction in the transcription of other fsr genes and loss of fusarubin production. asm.org | fsr5 is a key transcriptional regulator for the fusarubin gene cluster. asm.org |

| Δfsr6 | fsr6 | Intracellular accumulation of fusarubins and reduced levels in the culture medium. asm.org | fsr6 likely encodes a transporter responsible for the secretion of fusarubin pigments. asm.org |

While these studies have been pivotal for understanding fusarubin biosynthesis, equivalent genetic manipulations to elucidate the formation of this compound have not been reported.

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Heterologous expression, the introduction of a gene or gene cluster into a foreign host organism, has been successfully employed to reconstruct parts of the fusarubin biosynthetic pathway. nih.govnih.govmdpi.com This approach is particularly useful for confirming the minimal set of genes required for the synthesis of a specific compound and for producing pathway intermediates that may be difficult to isolate from the native organism.

In a notable study, the core genes from the F. solani fusarubin cluster were expressed in the yeast Saccharomyces cerevisiae. nih.govnih.govaau.dk The expression of fsr1 alone, along with a necessary phosphopantetheinyl transferase (PPTase) to activate the PKS, resulted in the production of the polyketide intermediate 6-O-demethylfusarubinaldehyde. nih.gov

Stepwise co-expression of the tailoring enzymes allowed for the reconstruction of the pathway. The co-expression of fsr1 and fsr3 (monooxygenase) or fsr1 and fsr2 (O-methyltransferase) led to the formation of hydroxylated or methylated derivatives, respectively. nih.gov When all three core genes (fsr1, fsr2, and fsr3) were expressed together in S. cerevisiae, the production of the aza-anthraquinone pigment bostrycoidin was achieved, demonstrating the functional reconstitution of the core pathway in a heterologous host. nih.govnih.gov

The following table summarizes the outcomes of heterologous expression of the F. solani fusarubin core genes in S. cerevisiae.

| Expressed Genes | Host Organism | Major Compound(s) Produced | Significance |

| fsr1 + PPTase | Saccharomyces cerevisiae | 6-O-demethylfusarubinaldehyde nih.gov | Confirmed fsr1 as the minimal gene required for the synthesis of the fusarubin polyketide backbone. nih.gov |

| fsr1 + fsr2 + PPTase | Saccharomyces cerevisiae | Methylated derivatives of the polyketide intermediate. nih.gov | Demonstrated the O-methyltransferase activity of Fsr2 on the fusarubin scaffold. nih.gov |

| fsr1 + fsr3 + PPTase | Saccharomyces cerevisiae | Hydroxylated derivatives of the polyketide intermediate. nih.gov | Confirmed the monooxygenase function of Fsr3. nih.gov |

| fsr1 + fsr2 + fsr3 + PPTase | Saccharomyces cerevisiae | Bostrycoidin nih.govnih.gov | Successfully reconstituted the biosynthetic pathway for a key fusarubin-related pigment, demonstrating the interplay of the core enzymes. nih.gov |

This powerful technique could be applied in the future to identify the specific enzymes responsible for the final tailoring steps in this compound biosynthesis. By co-expressing candidate ethyltransferase and reductase genes with the core fsr cluster, it would be possible to confirm their roles in the formation of this specific fusarubin derivative.

Chemical Synthesis and Structural Modification of O Ethylhydroxydihydrofusarubin

Total Synthesis Strategies for O-Ethylhydroxydihydrofusarubin

While a specific total synthesis for this compound has not been detailed in the literature, strategies can be proposed based on the synthesis of related pyranonaphthoquinone compounds, such as fusarubin (B154863). A total synthesis approach is crucial for confirming the structure of a natural product and providing access to analogues for further study. organic-chemistry.org

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, until commercially available or easily prepared starting materials are reached. egrassbcollege.ac.inresearchgate.net This process is represented by retrosynthetic arrows (⇒).

For this compound, the analysis would begin by simplifying the functional groups and disconnecting key bonds. The primary disconnections would target the pyran ring and the ether linkage.

Functional Group Interconversion (FGI): The ethoxy group can be traced back to a hydroxyl group, suggesting a late-stage ethylation. This simplifies the target to a trihydroxy-dihydrofusarubin core.

C-O Disconnection (Ether): The ethyl ether bond is disconnected to reveal an alcohol precursor and an ethylating agent.

C-O and C-C Disconnections (Pyran Ring): The dihydropyran ring can be disconnected through a Prins-type cyclization or a related annulation strategy, breaking it down into a naphthoquinone aldehyde and an alkene fragment.

Naphthoquinone Core Disconnection: The naphthoquinone core itself can be disconnected via a Diels-Alder reaction between a suitable benzoquinone and a diene. mdpi.com

A plausible retrosynthetic pathway is outlined in the table below.

| Target Molecule/Intermediate | Disconnection Strategy | Precursors (Synthons/Synthetic Equivalents) |

| This compound | C-O Ether bond | Hydroxydihydrofusarubin (B1203544) precursor + Ethylating agent (e.g., Ethyl iodide) |

| Hydroxydihydrofusarubin Core | Prins-type cyclization / Hetero-Diels-Alder | Naphthoquinone with aldehyde side chain + Propene derivative |

| Substituted Naphthoquinone | Diels-Alder Reaction | Substituted 1,4-benzoquinone (B44022) + Substituted diene |

| Substituted 1,4-Benzoquinone | Oxidation | Substituted hydroquinone |

The success of a total synthesis hinges on the efficient preparation of key intermediates identified during retrosynthetic analysis. For this compound, a critical intermediate is a highly substituted naphthoquinone.

The synthesis of the naphthoquinone core often employs cycloaddition reactions. For instance, a Diels-Alder reaction between 2,5-dichlorobenzoquinone and myrcene, catalyzed by BF₃·OEt₂, can be used to construct the basic tricyclic framework found in fusarubin analogues. mdpi.com Subsequent oxidation of the cycloadduct, for example with manganese dioxide (MnO₂), yields the quinone system. mdpi.com The synthesis of the monomeric hydroxynaphthoquinone subunit of related natural products has also been achieved by trapping a photochemically generated hydroxy-o-quinodimethane species with an olefin in a Diels-Alder reaction. nih.gov

Following the construction of the naphthoquinone core, further functionalization is required to install the necessary substituents at the correct positions, leading to advanced intermediates ready for the crucial pyran ring formation.

This compound possesses multiple stereocenters in its dihydropyran ring. A key challenge in its total synthesis is the control of the relative and absolute stereochemistry of these centers. A stereoselective synthesis is one that preferentially forms one stereoisomer over others. nih.gov

Several strategies can be employed to achieve stereoselectivity:

Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, stereoselective dihydroxylation reactions, such as the Upjohn dihydroxylation, can install two hydroxyl groups with a specific cis geometry. beilstein-journals.org

Catalytic Asymmetric Synthesis: The use of chiral metal catalysts, such as those based on gold(I) or palladium, can facilitate stereoselective glycosylation or cyclization reactions under mild conditions. thieme-connect.denih.gov For instance, a titanium-BINOL complex has been shown to be a powerful chiral catalyst for the stereoselective synthesis of tetrahydrofurans via a vinylogous aldol (B89426) reaction and a Prins-type cyclization, a strategy that could be adapted for the pyran ring in this compound. nih.gov

These methods are crucial for ensuring the synthesis produces the single, biologically active stereoisomer of the natural product. beilstein-journals.org

Semi-Synthesis of this compound Analogues

Semi-synthesis, also known as partial synthesis, is a powerful strategy that utilizes complex chemical structures isolated from natural sources as starting materials. wikipedia.org This approach is often more efficient than total synthesis for producing analogues of complex molecules, as it leverages the intricate architecture already assembled by nature. wikipedia.orgrsc.org Given that this compound is a known derivative of fusarubin produced by fungi like Fusarium solani, it is highly amenable to a semi-synthetic approach starting from more abundant natural precursors. researchgate.netresearchgate.net

The core structure of this compound is closely related to other naturally occurring fusarubins, such as fusarubin itself and hydroxydihydrofusarubin. researchgate.netresearchgate.net These compounds, which can be isolated from fungal cultures, serve as ideal starting points for semi-synthesis.

The process involves the chemical modification of these precursors. For example, the synthesis of this compound could be envisioned starting from a related diol or triol precursor isolated from a fungal broth. The target compound would then be formed through a selective ethylation reaction. This approach of modifying a natural scaffold allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, which can help in optimizing biological activity or improving drug-like properties. nih.gov

Examples of Precursor Derivatization Strategies:

| Reaction Type | Reagents | Purpose | Reference Concept |

| Acylation | Acid chlorides, Anhydrides | Introduction of ester groups | nih.gov |

| Etherification | Alkyl halides (e.g., Ethyl iodide), Base | Introduction of ether groups (e.g., ethoxy) | researchgate.net |

| Oxidation | MnO₂, PhI(OAc)₂ | Conversion of alcohols to ketones or hydroquinones to quinones | |

| Reduction | Potassium borohydride | Conversion of ketones to alcohols | wikipedia.org |

A significant challenge in the semi-synthesis of fusarubin analogues is achieving regioselectivity. A regioselective reaction is one that favors bond making or breaking at one specific position over other possible positions. ddugu.ac.indurgapurgovtcollege.ac.in The hydroxydihydrofusarubin precursor to this compound contains multiple hydroxyl groups. Therefore, the ethylation must be directed specifically to the correct hydroxyl group to yield the desired product.

Achieving regioselectivity can be accomplished through several methods:

Inherent Reactivity: One hydroxyl group may be inherently more nucleophilic or less sterically hindered than others, allowing it to react preferentially under carefully controlled conditions.

Protecting Groups: Orthogonal protecting groups can be used to temporarily block the more reactive hydroxyl groups, leaving only the desired one free to react. The protecting groups are then removed in a subsequent step.

Catalyst or Reagent Control: The choice of catalyst and reaction conditions can influence the site of reaction. For example, in the synthesis of fusarubin analogues, elevating the reaction temperature during oxidation with phenyliodine(III) diacetate (PhI(OAc)₂) was found to improve the regioselectivity of the reaction, suppressing the formation of an undesired regioisomer. This principle of controlling regioselectivity through reaction conditions is fundamental to the successful derivatization of complex polyhydroxylated molecules like fusarubin precursors. mdpi.com

Design and Synthesis of this compound Derivatives and Analogues:The literature search did not yield any specific methods for the synthesis of this compound itself, nor for any of its derivatives or analogues. While general synthetic strategies for the broader class of naphthoquinones exist, their direct application to this compound has not been documented.ontosight.ai

Rational Design based on Structure-Activity Relationships (SAR):A critical component for the rational design of new bioactive molecules is the understanding of their structure-activity relationships (SAR). Currently, there are no published SAR studies specifically for this compound. While SAR studies for some fusarubin analogues have been mentioned, they do not provide the concrete data needed to discuss the rational design of this compound derivatives.mdpi.comresearchgate.netThis absence of data also precludes the creation of the requested data tables comparing the bioactivities of different derivatives.

Given the strict requirement to adhere to the provided outline and to ensure scientific accuracy, the creation of the requested article is not feasible. Populating the specified sections would necessitate speculation and the inclusion of information on related but distinct compounds, which would violate the core instructions of the request. Further research and publication in the field of medicinal chemistry are required before a detailed article on the synthesis and modification of this compound can be authored.

Biological Activity Profiling: in Vitro and Mechanistic Investigations of O Ethylhydroxydihydrofusarubin

Antioxidant Mechanisms in Cellular and Cell-Free Systems

The antioxidant potential of fusarubin (B154863) derivatives has been a subject of investigation, revealing their capacity to counteract oxidative processes. The research primarily involves evaluating extracts containing these compounds.

Free Radical Scavenging Activity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid method to evaluate the free-radical scavenging ability of compounds. nih.govmdpi.com This test measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. nih.gov

In a study evaluating a red pigment extract produced by the fungus Fusarium solani BRM054066, which is known to produce fusarubin and its derivatives like O-ethylhydroxydihydrofusarubin, significant antioxidant activity was observed. nih.gov The pigment extract demonstrated the ability to scavenge 50% of the DPPH radical at a concentration of 24 µg/mL, indicating potent free-radical scavenging properties. nih.govresearchgate.net This activity is attributed to the naphthoquinone and anthraquinone (B42736) structures present in the extract. nih.gov

Table 1: DPPH Radical Scavenging Activity of F. solani Pigment Extract

| Compound/Extract | IC50 (µg/mL) | Source Organism |

|---|---|---|

| Red Pigment Extract (containing Fusarubin, Dihydrofusarubin, this compound) | 24 | Fusarium solani BRM054066 |

Data derived from de Oliveira et al., 2020. nih.govresearchgate.net

Cellular Oxidative Stress Mitigation in in vitro Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov While direct studies on the mitigation of cellular oxidative stress by pure this compound are not available, the demonstrated free-radical scavenging activity of extracts containing this compound suggests a potential role in protecting cells from oxidative damage. nih.govresearchgate.net The ability to neutralize radicals like DPPH is a key indicator of a compound's capacity to reduce the cellular damage caused by ROS. nih.gov

Enzymatic Antioxidant Pathway Modulation (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, playing a key role in the cellular defense against oxidative stress. nih.govmdpi.com Activation of the Nrf2/Antioxidant Response Element (ARE) pathway is a primary mechanism by which cells protect themselves from oxidative damage. mdpi.comnih.gov Currently, there is no specific research available that directly investigates the modulatory effect of this compound or related fusarubin compounds on the Nrf2 pathway. Further studies are required to determine if its antioxidant effects are mediated through this significant cellular defense mechanism.

Anti-inflammatory Activities in Murine Macrophage Models

Inflammation is a complex biological response, and macrophages play a central role in its regulation through the production of various signaling molecules called cytokines. mdpi.com Compounds that can modulate the production of these cytokines are of significant therapeutic interest.

Research on the red pigment extract from F. solani, containing this compound, has demonstrated effective anti-inflammatory capabilities in murine peritoneal macrophages activated by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of the inflammatory response. mdpi.comnih.gov Overproduction of these cytokines is associated with various inflammatory diseases. The F. solani pigment extract was shown to significantly reduce the overexpression of TNF-α, IL-1β, and IL-6 in LPS-stimulated murine macrophages. nih.govresearchgate.net This inhibitory effect on pro-inflammatory cytokine production highlights the potent anti-inflammatory nature of the fusarubin compounds within the extract.

Promotion of Anti-inflammatory Cytokine Production (IL-10, IL-17)

In addition to suppressing pro-inflammatory signals, the same pigment extract from F. solani was found to promote the production of anti-inflammatory cytokines. nih.govresearchgate.net Specifically, the study observed an increase in the expression of Interleukin-10 (IL-10), a well-known anti-inflammatory cytokine that plays a crucial role in resolving inflammation. researchgate.net The study also reported a promotion of Interleukin-17 (IL-17) production. nih.govresearchgate.net While IL-17A is often considered pro-inflammatory, certain contexts and subsets of T-cells can produce IL-17 with regulatory or anti-inflammatory effects, and some immune cells can co-produce IL-10 and IL-17, suggesting a complex immunomodulatory role. researchgate.net

Table 2: Anti-inflammatory Activity of F. solani Pigment Extract in LPS-Activated Murine Macrophages

| Cytokine | Effect of Pigment Extract | Function |

|---|---|---|

| TNF-α | Reduced Expression | Pro-inflammatory mdpi.com |

| IL-1β | Reduced Expression | Pro-inflammatory mdpi.com |

| IL-6 | Reduced Expression | Pro-inflammatory mdpi.com |

| IL-10 | Promoted Production | Anti-inflammatory researchgate.net |

| IL-17 | Promoted Production | Immunomodulatory nih.govresearchgate.net |

Data derived from de Oliveira et al., 2020. nih.govresearchgate.net

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

While direct studies on the impact of this compound on key inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) are not yet available, research into related compounds from the Fusarium genus provides some context. Pigments produced by Fusarium solani, a known source of this compound and its derivatives, have demonstrated anti-inflammatory properties. nih.gov These pigments have been shown to reduce the overexpression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in murine macrophages. nih.gov This suggests that compounds within this class may have the potential to modulate inflammatory responses, a critical area for future investigation. The precise mechanisms by which this compound might influence the NF-κB and MAPK pathways remain to be elucidated.

Antimicrobial and Antifungal Mechanisms in Pathogen Models (In Vitro)

The antimicrobial and antifungal potential of this compound and its related fusarubin compounds has been a subject of greater exploration.

Inhibition of Bacterial Growth

Early research identified 3-O-ethyl ethers of dihydrofusarubin A, a compound closely related to this compound, as having moderate antibiotic activity, particularly against Gram-positive bacteria. nih.govresearchgate.net This foundational work established the potential of this class of molecules in combating bacterial pathogens. Further studies on fusarubin analogues have shown activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The proposed mechanism for the antimicrobial effect of these naphthoquinones involves the stimulation of cellular respiration and membrane NADH oxidation, leading to the generation of free radicals and superoxide (B77818) molecules that can damage cellular components like DNA and RNA. nih.gov

Table 1: Reported Antibacterial Activity of Fusarubin-Related Compounds

| Compound/Extract | Target Bacteria | Observed Effect | Reference |

| 3-O-ethyl ethers of dihydrofusarubin A | Gram-positive bacteria | Moderate antibiotic activity | nih.govresearchgate.net |

| Fusarubin analogues | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus megaterium | Prominent activity | nih.gov |

This table is based on available data and is for informational purposes only.

Antifungal Efficacy against Phytopathogenic Fungi

The antifungal properties of this compound and its chemical relatives are also noteworthy. The same 1986 study that reported antibacterial activity also found that 3-O-ethyl ethers of dihydrofusarubin A exhibited moderate antifungal activity. nih.govresearchgate.net More recent investigations into fusarubin analogues have demonstrated their efficacy against various soil-borne phytopathogenic fungi. researchgate.net For instance, certain methylated fusarubin derivatives have shown significant inhibitory effects against Sclerotinia sclerotiorum and Sclerotium rolfsii. researchgate.net This suggests a potential application for these compounds in agriculture as natural fungicides.

Table 2: Reported Antifungal Activity of Fusarubin-Related Compounds

| Compound/Extract | Target Fungi | Observed Effect | Reference |

| 3-O-ethyl ethers of dihydrofusarubin A | General fungi | Moderate antifungal activity | nih.govresearchgate.net |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | EC50 0.33 mmol L⁻¹ | researchgate.net |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | EC50 0.38 mmol L⁻¹ | researchgate.net |

This table is based on available data and is for informational purposes only. EC50 represents the concentration that causes a 50% reduction in a measured response.

Interference with Biofilm Formation Processes

The ability of bacteria to form biofilms is a significant factor in their pathogenicity and resistance to antimicrobial agents. While direct evidence for this compound's impact on biofilm formation is currently lacking, the broader class of fusarubins has not been extensively studied in this context.

Research into other natural compounds has revealed non-bactericidal mechanisms of biofilm inhibition, which are of great interest as they may exert less selective pressure for the development of resistance. These mechanisms often involve the disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. nih.gov

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. mdpi.com The disruption of QS signaling is a promising strategy for controlling bacterial infections. nih.gov While there are no specific studies on this compound's effect on QS, some research has pointed to quorum sensing networks influencing the production of fusarubin derivatives in fungi. researchgate.net This indirect link suggests a potential area for future research to explore whether this compound can, in turn, modulate bacterial quorum sensing pathways.

Activity in Disease-Relevant Cellular Models (In Vitro Preclinical Investigations)

Impact on Cellular Proliferation and Viability in Cultured Cell Lines

The evaluation of a compound's effect on cell proliferation and viability is a foundational step in preclinical research. For the broader class of fusarubin-related naphthoquinones, significant cytotoxic and anti-proliferative activities have been reported against various human cancer cell lines. bohrium.comresearchgate.net For instance, crude extracts from Fusarium solani, which contain a mixture of these derivatives, have been shown to reduce the viability of MCF-7 breast cancer cells. researchgate.net

Specific data on this compound is sparse. The original 1979 study that identified the compound reported "relatively low activity" against a panel of bacteria and fungi, but did not provide cytotoxicity data against mammalian cell lines. nih.gov In contrast, detailed studies on its close relatives have revealed potent effects. For example, 3-O-methylfusarubin demonstrated significant cytotoxicity against several cancer cell lines, including a 50% inhibitory concentration (IC₅₀) of 1.2 µM against the triple-negative breast cancer cell line MDA-MB-231. sapub.org Another derivative, 2-acetonyl-3-methyl-5-hydroxy-7-methoxy-naphthazarin, showed potent inhibitory activity against pancreatic cancer cell lines PANC-1, MiaPaCa-2, and BxPC-3. acs.orgnih.gov

Table 1: Cytotoxic Activity of Selected Fusarubin Derivatives (Data not available for this compound)

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-O-methylfusarubin | MDA-MB-231 (Breast Cancer) | 1.2 µM | sapub.org |

| 3-O-methylfusarubin | MCF-7 (Breast Cancer) | 3.4 µM | sapub.org |

| 3-O-methylfusarubin | DU145 (Prostate Cancer) | 2.3 µM | sapub.org |

| 3-O-methylfusarubin | A549 (Lung Cancer) | 4.1 µM | sapub.org |

| Fusarubin | MDA-MB-231 (Breast Cancer) | 1.5 µM | sapub.org |

| Javanicin (B1672810) | MDA-MB-231 (Breast Cancer) | 176 µM | sapub.org |

| 8-O-methyl-fusarubin | L-929 (Mouse Fibroblast) | 82.36 µg/mL | ajbls.com |

This table illustrates the bioactivity of compounds structurally related to this compound to provide context. Specific cytotoxicity data for this compound is not available in the reviewed literature.

Molecular Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

Identifying the precise molecular targets of a compound is critical to understanding its mechanism of action. For this compound, specific molecular targets have not been identified in the available literature. However, research into the broader family of Fusarium-derived naphthoquinones has illuminated potential pathways.

A recent 2024 study on a novel naphthoquinone derivative isolated from Fusarium solani identified the epidermal growth factor receptor (EGFR) as a direct molecular target. acs.orgnih.gov The binding of the compound to EGFR was confirmed using cellular thermal shift assays (CETSA) and microscale thermophoresis (MST). This interaction was shown to inhibit the downstream PI3K/Akt signaling pathway, a critical cascade for cell proliferation and survival. acs.orgnih.gov Other studies have suggested that the anticancer activity of some naphthoquinones may be due to the inhibition of topoisomerase-II, an enzyme that is crucial for DNA replication, leading to interference with DNA synthesis and subsequent cell death. sapub.org While these findings are for related compounds, they suggest that this compound could potentially share similar mechanisms of action by targeting key proteins in cell signaling or DNA maintenance.

Exploration of Cell Death Mechanisms (e.g., Apoptosis, Necroptosis)

Programmed cell death pathways, such as apoptosis, are common mechanisms through which anticancer agents exert their effects. While the specific mechanism of cell death induced by this compound has not been documented, its parent compound, fusarubin, is known to inhibit cell proliferation and promote apoptosis in hematological cancer cell lines. researchgate.net

Studies on other derivatives have provided more detailed insights. The EGFR-targeting naphthoquinone derivative from F. solani was shown to induce apoptosis in pancreatic cancer cells. acs.orgnih.gov The mechanism of action for many naphthoquinones involves interfering with signal transduction pathways or causing DNA damage, both of which can trigger the intrinsic apoptotic cascade. sapub.org There is currently no available research exploring whether this compound or its close analogs induce other forms of programmed cell death, such as necroptosis.

Application of Complex In Vitro Models (e.g., Spheroids, Organoids) for Advanced Preclinical Studies

Advanced in vitro models like 3D spheroids and organoids are increasingly used to better mimic the complex microenvironment of tumors and predict in vivo efficacy. These models offer a more physiologically relevant context than traditional 2D cell cultures. To date, there are no published studies that have investigated the activity of this compound or its close analogs in spheroid or organoid models. Such studies would be a valuable next step in evaluating the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Modifications with Observed Biological Activities

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical moieties are critical for biological activity. For the fusarubin family, SAR studies have provided valuable insights, although a specific analysis focusing on the O-ethyl group of this compound is not available.

Research on various fusarubin analogs has established that modifications to the core naphthoquinone scaffold significantly impact bioactivity. For instance, a study on the antifungal properties of fusarubin analogues found that 3-O-methyl-8-O-methyl-fusarubin was particularly potent, suggesting that methylation at these positions enhances activity against certain fungi. researchgate.net In another context, the cytotoxic effects of fusarubin, 3-O-methylfusarubin, and javanicin were compared, revealing that the 3-O-methyl derivative had the most potent activity against a range of cancer cell lines, indicating that the methyl ether at this position is more favorable for cytotoxicity than the hydroxyl group in fusarubin or the structural arrangement in javanicin. sapub.org The original 1979 study that co-isolated O-ethylfusarubin, hydroxydihydrofusarubin (B1203544), and this compound noted that all had relatively low antimicrobial potency, but did not provide a comparative analysis to elucidate the specific contribution of the O-ethyl or the dihydro features to this activity level. nih.gov A comprehensive SAR study would be required to determine the precise role of the O-ethyl group in this compound's biological profile relative to its hydroxyl or methyl counterparts.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a pivotal computational strategy in modern drug discovery, enabling the design of novel ligands by identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This approach can be broadly categorized into two types: ligand-based and structure-based pharmacophore modeling. For this compound and its analogs, both methodologies offer valuable pathways for the rational design of new, potentially more potent derivatives.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling becomes an indispensable tool. This method relies on the principle that a set of molecules binding to the same target likely share common chemical features arranged in a similar spatial orientation. For the fusarubin class of compounds, including this compound, a ligand-based model can be constructed using the known structure-activity relationships (SAR) of various analogs.

Studies on the cytotoxic activity of a series of naphthoquinone derivatives, which share the core scaffold of fusarubins, have successfully employed pharmacophore modeling to elucidate key structural requirements for their anti-tumor properties. nih.govacs.org A notable study on 51 natural and synthetic naphthoquinones identified crucial pharmacophoric features for high activity in human promyelocytic leukemia HL-60 cells. The most active compounds, β-cycled-pyran-1,2-naphthoquinones, which are structurally related to this compound, informed a pharmacophore model characterized by the following key features nih.govacs.org:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl groups of the naphthoquinone core.

A Third Hydrogen Bond Acceptor (HBA): Representing the oxygen atom within the pyran ring.

A Hydrophobic (HYD) region: Associated with the methyl groups on the pyran ring.

These features, when mapped onto the structure of this compound, provide a foundational pharmacophore model that can be used to screen virtual libraries for new compounds with a higher probability of exhibiting similar biological activities. The ethyl group in this compound would also contribute to the hydrophobic feature of the model.

The development of a robust ligand-based pharmacophore model typically involves the following steps:

Training Set Selection: A diverse set of fusarubin analogs with a range of biological activities (from highly active to inactive) would be compiled.

Conformational Analysis: The 3D structures of the training set molecules are generated and their conformational space is explored to identify low-energy, bioactive conformations.

Pharmacophore Model Generation: Computational algorithms identify common chemical features and their spatial relationships among the most active molecules.

Model Validation: The generated pharmacophore model is tested for its ability to distinguish between active and inactive compounds.

A hypothetical pharmacophore model for this compound and its analogs, based on the available data, would likely feature a combination of hydrogen bond acceptors, hydrogen bond donors (from hydroxyl groups), and hydrophobic/aromatic regions, as depicted in the table below.

| Pharmacophoric Feature | Corresponding Chemical Group in this compound |

| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl group at C-5 |

| Hydrogen Bond Acceptor (HBA) 2 | Carbonyl group at C-10 |

| Hydrogen Bond Acceptor (HBA) 3 | Oxygen atom in the dihydropyran ring |

| Hydrogen Bond Donor (HBD) | Hydroxyl group at C-8 |

| Hydrophobic/Aromatic Region | Naphthalene (B1677914) core and ethyl group at C-3 |

Structure-Based Pharmacophore Modeling

When the three-dimensional structure of the biological target is available, structure-based pharmacophore modeling can be employed. This approach utilizes the structural information of the target's binding site to define the key interaction points for a ligand.

While the specific molecular targets for this compound are not definitively established, studies on related fusarubin analogs have suggested potential targets. For instance, molecular docking studies have investigated the interaction of fusarubin analogs with enzymes crucial for fungal survival, such as succinate (B1194679) dehydrogenase, glucosamine-6-phosphate synthase, and sterol 14α-demethylase. researchgate.net

A structure-based pharmacophore model would be developed by analyzing the binding pocket of such a target enzyme in complex with a known inhibitor or a fusarubin analog. The key steps include:

Target-Ligand Complex Preparation: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through homology modeling.

Binding Site Analysis: Identifying the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand.

Feature Identification: Translating these interactions into pharmacophoric features (HBA, HBD, HYD, etc.) with specific locations and directional constraints within the binding pocket.

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large compound libraries for molecules that can geometrically and chemically fit into the active site.

For example, if succinate dehydrogenase is a target, a structure-based pharmacophore model would be built based on the interactions of this compound within its active site. This model would guide the design of new derivatives with improved binding affinity and, consequently, enhanced antifungal activity.

The integration of both ligand-based and structure-based pharmacophore models can provide a powerful and comprehensive platform for the discovery and optimization of novel bioactive compounds derived from the this compound scaffold.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Bioactivities in Novel In Vitro Systems

The known biological activities of fusarubin-class compounds, including antimicrobial and cytotoxic properties, provide a compelling starting point for the investigation of O-Ethylhydroxydihydrofusarubin. researchgate.net However, a comprehensive screening in a diverse array of modern in vitro systems is essential to uncover its full bioactive profile. Future research should prioritize screening this compound against a wide panel of targets to identify novel and potentially more potent activities.

Advanced in vitro screening platforms could include:

High-throughput screening (HTS) against panels of clinically relevant pathogenic bacteria and fungi, including drug-resistant strains. smu.ca

Biofilm disruption assays to assess its potential in combating persistent microbial communities.

Antiviral assays against a range of viruses to explore a currently unknown area of its bioactivity.

Cell-based assays using a variety of human cancer cell lines to determine its cytotoxic and anti-proliferative potential. researchgate.net

Enzyme inhibition assays targeting key enzymes involved in various disease pathways.

Receptor binding assays to identify potential interactions with cellular receptors.

The use of bioassay-guided fractionation of extracts from producing fungal strains can be a powerful method to isolate and identify compounds with specific bioactivities. nih.govnih.gov This approach, coupled with modern analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will be crucial in systematically evaluating the bioactivity of this compound. smu.canih.gov

Development of Advanced Biosynthetic Engineering Strategies

The production of this compound in its native fungal host, likely a species of Fusarium, is probably not optimized for high-yield production. nih.gov Advanced biosynthetic engineering strategies offer a powerful toolkit to enhance production and to generate novel, structurally diverse analogues for bioactivity screening.

Key engineering strategies include:

CRISPR-Cas9 Gene Editing: This technology can be employed for the targeted modification of the fusarubin (B154863) biosynthetic gene cluster. nih.gov This could involve the overexpression of key biosynthetic genes, such as the polyketide synthase (PKS), or the knockout of genes involved in competing metabolic pathways to increase the flux towards this compound. frontiersin.org

Promoter Engineering: Replacing the native promoters of the biosynthetic genes with strong, inducible promoters can significantly boost the production of the desired compound.

Module and Domain Swapping: The modular nature of polyketide synthases presents an opportunity for combinatorial biosynthesis. acs.orgacs.org By swapping modules or individual domains (e.g., ketoreductases, dehydratases) within the PKS, it may be possible to generate a library of novel fusarubin derivatives with altered hydroxylation, reduction, or cyclization patterns. nih.govdtu.dk

Chemoenzymatic Synthesis for Complex Analogue Generation

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a versatile platform for the generation of complex analogues of this compound. chemrxiv.orgnih.gov This approach can overcome the limitations of purely chemical synthesis, which can be challenging for complex, stereochemically rich natural products.

Potential chemoenzymatic strategies include:

Enzymatic Late-Stage Functionalization: A synthetically accessible core structure of this compound could be modified by a panel of enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) to introduce a variety of functional groups at different positions. chemrxiv.org

Synthesis of Novel Precursors: Chemical synthesis can be used to generate unnatural precursors that can then be fed to the biosynthetic pathway of the producing organism or to isolated enzymes to generate novel analogues.

Solid-Phase Supported Synthesis: The use of solid supports can facilitate the multi-step synthesis and purification of this compound analogues. nih.gov

The generation of a library of analogues through chemoenzymatic synthesis will be invaluable for establishing structure-activity relationships (SAR) and for optimizing the lead compound for desired biological activities.

Mechanistic Deep-Dive: Unraveling Molecular Interactions at High Resolution

A critical step in the development of any bioactive compound is the identification and characterization of its molecular target(s). Understanding how this compound interacts with its target at a molecular level is essential for elucidating its mechanism of action and for rational drug design.

Techniques to achieve this include:

Affinity Chromatography: An affinity resin with immobilized this compound can be used to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, ABPP can be used to identify the specific enzyme it targets. acs.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of this compound in complex with its target protein will provide detailed insights into the binding interactions and guide the design of more potent and selective analogues.

Computational Docking and Molecular Dynamics Simulations: In silico methods can be used to predict potential binding modes and to understand the dynamics of the compound-target interaction.

Integration of AI and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery and development. acs.orgacs.orgnevadogroup.comnih.gov These computational tools can be applied at various stages of the research pipeline for this compound.

Applications of AI and ML include:

Predictive Bioactivity Profiling: ML models can be trained on large datasets of known compound-target interactions to predict the potential biological activities of this compound. acs.org

Structure-Activity Relationship (SAR) Modeling: AI can be used to build predictive models that correlate the structural features of this compound analogues with their biological activity, thereby accelerating the optimization process. acs.org

De Novo Design of Analogues: Generative AI models can design novel chemical structures based on the scaffold of this compound with optimized properties.

Target Identification: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics, transcriptomics) to predict the most likely molecular targets of this compound. acs.org

Potential for this compound as a Chemical Probe

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. acs.orgnih.govnih.govrsc.org Once the molecular target of this compound is identified and its selectivity is established, it has the potential to be developed into a valuable chemical probe.

To be an effective chemical probe, this compound should ideally possess:

High Potency and Selectivity: It should interact with its intended target at low concentrations with minimal off-target effects.

Known Mechanism of Action: The way it modulates the function of its target should be well-understood.

Cell Permeability: It should be able to cross cell membranes to reach its intracellular target.

The development of a chemical probe based on this compound would enable researchers to investigate the role of its target protein in health and disease, potentially leading to the discovery of new therapeutic strategies.

Contribution to Sustainable Industrial Bioproduction of Natural Products

The development of a robust and sustainable bioproduction platform for this compound is a key translational goal. Fermentation-based production using an engineered microbial host offers a more environmentally friendly and potentially more cost-effective alternative to chemical synthesis.

Key aspects for developing a sustainable bioproduction process include:

Strain Improvement: As discussed in section 7.2, genetic engineering of the producing fungal strain is crucial for maximizing yields.

Fermentation Process Optimization: Systematic optimization of fermentation parameters such as media composition, pH, temperature, and aeration is necessary to achieve high-titer production. nih.gov

Downstream Processing: The development of an efficient and scalable purification process is essential for obtaining a high-purity product.

Use of Renewable Feedstocks: Exploring the use of inexpensive and renewable feedstocks for fermentation can further enhance the sustainability of the production process.

The successful development of a sustainable bioproduction process for this compound would not only provide a reliable supply of the compound for further research and development but also contribute to the broader field of industrial biotechnology.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing O-Ethylhydroxydihydrofusarubin in fungal extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify purity and quantify the compound. X-ray crystallography may further validate molecular geometry. Experimental protocols must detail solvent systems, column specifications, and calibration standards to ensure reproducibility .

Q. How can researchers optimize the extraction of this compound from Fusarium solani cultures?

Solid-state fermentation (SSF) is commonly used for pigment production in Fusarium species. Key parameters include substrate selection (e.g., agro-industrial waste), pH (5.5–6.5), temperature (25–28°C), and incubation duration (10–14 days). Ethyl acetate or methanol extraction followed by solvent partitioning and vacuum evaporation yields crude extracts. Researchers should report yield percentages, solvent ratios, and purity metrics (e.g., UV-Vis absorbance at λmax) to enable cross-study comparisons .

Q. What bioactivities are associated with this compound, and how are these assays designed?

this compound exhibits antimicrobial, antitumor, and antitubercular activities. For antimicrobial testing, use standardized broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Cytotoxicity assays (e.g., MTT on cancer cell lines) require dose-response curves (IC50 values) and controls (e.g., doxorubicin). Ensure assays include triplicates and statistical analysis (e.g., ANOVA) to address variability .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound?

Mechanistic studies should integrate transcriptomic and proteomic approaches. RNA sequencing can identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2), while Western blotting validates protein-level changes (e.g., caspase-3 activation). Molecular docking simulations may predict interactions with targets like topoisomerase II. Researchers must address confounding factors (e.g., off-target effects) by including inhibitor controls and orthogonal assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in fungal strain, extraction protocols, or assay conditions. Systematic reviews (PRISMA guidelines) should meta-analyze data, stratifying by variables like solvent polarity or cell line origin. Replication studies under standardized conditions are essential to confirm reproducibility .

Q. What experimental designs are optimal for evaluating the environmental toxicity of this compound?

Toxicity studies require tiered approaches:

- Acute toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/203) at concentrations ≤100 µg/mL.

- Chronic toxicity : Long-term exposure assays (28 days) in soil microcosms to assess microbial diversity (16S rRNA sequencing).